molecular formula C22H18N2O2S2 B2479297 4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide CAS No. 75129-33-8

4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

Cat. No. B2479297
CAS RN: 75129-33-8
M. Wt: 406.52
InChI Key: HZFLKGBTYDTOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule respectively .


Chemical Reactions Analysis

Thiazoles, the class of compounds to which “this compound” belongs, are known to exhibit a wide range of chemical reactions . The reactivity of these compounds can be influenced by the substituents on the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure and the properties of similar compounds. For instance, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

  • Inhibition of Kynurenine 3-Hydroxylase : This compound has been studied for its role as an inhibitor of kynurenine 3-hydroxylase. Research has found that derivatives of this compound, such as 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide, exhibit high-affinity inhibition of this enzyme, which is significant in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

  • Antibacterial Drug Impurity : A derivative of this compound was identified as an impurity in the antibacterial drug Sulfamethizole. The impurity, N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl} sulfamoyl) phenyl] amine, was synthesized and characterized, highlighting its relevance in pharmaceutical quality control and drug synthesis (Talagadadeevi et al., 2012).

  • Photosensitizers for Cancer Treatment : Derivatives of this compound have been synthesized and characterized for their potential as photosensitizers in photodynamic therapy for cancer treatment. Their properties, such as high singlet oxygen quantum yield, are crucial for Type II mechanisms in cancer therapy (Pişkin et al., 2020).

  • Anticancer Activity : Research has been conducted on N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives, evaluating their anticancer activity against human colorectal and cervix carcinoma cell lines. Certain compounds in this series showed marked anticancer activity, highlighting their potential as therapeutic agents (Karakuş et al., 2018).

  • UV Protection and Antimicrobial Properties : Certain derivatives of this compound have been utilized in the dyeing of cotton fabrics, imparting UV protection and antimicrobial properties. This application demonstrates the versatility of the compound beyond traditional pharmacological uses (Mohamed et al., 2020).

  • Anticonvulsant Agents : The compound has also been explored in the synthesis of azoles incorporating a sulfonamide moiety. Some of these synthesized compounds have shown protection against picrotoxin-induced convulsion, indicating their potential as anticonvulsant agents (Farag et al., 2012).

Mechanism of Action

While the specific mechanism of action for “4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide” is not mentioned in the retrieved papers, thiazoles are known to exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Future Directions

The future directions for the study of “4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more research could be done to improve the synthesis methods and understand the structure-activity relationships of these compounds .

properties

IUPAC Name

4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S2/c1-16-7-13-20(14-8-16)28(25,26)24-19-11-9-17(10-12-19)21-15-27-22(23-21)18-5-3-2-4-6-18/h2-15,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFLKGBTYDTOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.